N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide
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Overview
Description
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is a complex organic compound that belongs to the class of hydrazones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide typically involves a multi-step process. One common method involves the condensation of 3-(allyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate. This intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The allyloxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acids, or bases depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or signaling pathways. This interaction can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide
- 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(3-chloro-2-methylphenyl)-2-oxoacetamide
- 4-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
Uniqueness
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
765298-51-9 |
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Molecular Formula |
C22H25N3O4 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C22H25N3O4/c1-3-12-28-19-10-8-18(9-11-19)22(27)23-16-21(26)25-24-15-17-6-5-7-20(14-17)29-13-4-2/h4-11,14-15H,2-3,12-13,16H2,1H3,(H,23,27)(H,25,26)/b24-15+ |
InChI Key |
HKEQAHTUKLLLMT-BUVRLJJBSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OCC=C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OCC=C |
Origin of Product |
United States |
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